N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-10-3-1-4-11(7-10)20-15(12-8-23-9-13(12)19-20)18-16(21)14-5-2-6-22-14/h1-7H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQNBNXMDYBROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can greatly affect its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, solubility, stability, and the presence of functional groups can influence how it is absorbed and distributed in the body, how it is metabolized by enzymes, and how it is excreted .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interactions with its targets .
Biological Activity
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 436.0 g/mol
- CAS Number : 922936-60-5
The structure features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent, which is crucial for its biological activity.
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit antioxidant properties. A study focused on the effects of these compounds on the toxicity of 4-nonylphenol in Clarias gariepinus demonstrated that the derivatives significantly reduced erythrocyte malformations caused by oxidative stress. The alterations in red blood cells (RBCs) were used as biological indicators to assess the protective effects of the compounds against oxidative damage .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound (7a) | 12 ± 1.03 |
| Compound (7b) | 0.6 ± 0.16 |
| Compound (7e) | 28.3 ± 2.04 |
| Compound (7f) | 3.7 ± 0.37 |
| Compound (8) | 29.1 ± 3.05 |
This table illustrates the efficacy of various thieno[3,4-c]pyrazole compounds in mitigating oxidative damage compared to controls.
2. Anticancer Properties
Thieno[3,4-c]pyrazole derivatives have shown promise as anticancer agents. In vitro studies have reported significant cytotoxic effects against various cancer cell lines, including A549 and NCI-H460. For instance, one derivative displayed an IC value of approximately 49.85 µM against tumor cells, indicating its potential as a therapeutic agent .
3. Anti-inflammatory Effects
Compounds within this class have also been evaluated for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:
- Reactive Oxygen Species (ROS) : The compound scavenges ROS, thereby reducing oxidative stress.
- Cell Signaling Pathways : It may inhibit pathways that lead to inflammation and cancer cell proliferation.
Case Studies and Research Findings
Several studies have been conducted on related compounds within the thieno[3,4-c]pyrazole family:
- Study on Antioxidant Activity : A comprehensive evaluation showed that these compounds can protect against environmental toxins by preserving erythrocyte integrity in fish models .
- Anticancer Screening : Various derivatives were screened for their ability to induce apoptosis in cancer cells, revealing promising candidates for further development .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds containing the pyrazole moiety, including N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, exhibit significant anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, studies have demonstrated that certain pyrazole-containing compounds can reduce inflammation in murine models, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
The anticancer potential of this compound is notable. Pyrazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines. In particular, this compound has shown promise in inhibiting the growth of tumor cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been evaluated for their efficacy against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, exhibiting IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key structural features influencing its activity include:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorophenyl Substitution | Enhances lipophilicity and may improve cellular uptake |
| Thieno[3,4-c]pyrazole Core | Contributes to biological activity through specific receptor interactions |
| Furan Ring | May influence the compound's electronic properties and stability |
Antimicrobial Activity
In addition to anti-inflammatory and anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that pyrazole derivatives can exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of pyrazole derivatives in clinical applications:
- Anti-inflammatory Study : A recent study demonstrated that a related pyrazole compound significantly reduced inflammatory markers in a rat model of arthritis .
- Anticancer Research : Another research effort showed that a series of pyrazole derivatives exhibited potent anticancer activity against multiple cell lines with varying mechanisms of action .
- Antimicrobial Evaluation : A comprehensive evaluation found that certain thieno[3,4-c]pyrazole derivatives displayed promising antibacterial activity against resistant strains of Staphylococcus aureus .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, we compare it with structurally analogous compounds, focusing on substituent effects and reported biological activities.
Structural Analogs
Compound A: N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 958984-08-2)
- Structural Differences: The phenyl substituent is 2,3-dimethyl instead of 3-chloro. A ketone group (5-oxo) is present in the thienopyrazole ring.
- The 5-oxo group could enhance polarity and influence metabolic stability.
Compound B: Unsubstituted thieno[3,4-c]pyrazole derivatives
- Structural Differences :
- Lack of aryl or carboxamide substituents.
- Implications :
- Lower molecular weight and reduced binding affinity due to fewer functional groups for target engagement.
Research Findings and Trends
Substituent Effects :
- Chlorine (electron-withdrawing) vs. methyl (electron-donating) groups: The 3-chloro substituent in the target compound may enhance binding to hydrophobic pockets in enzymes, whereas methyl groups in Compound A could improve metabolic stability but reduce target selectivity .
- The 5-oxo group in Compound A introduces a hydrogen-bond acceptor, which is absent in the target compound. This feature might explain differences in solubility or crystallinity observed during structural analysis using tools like SHELX .
- Synthetic Challenges: Both compounds require multi-step synthesis, with the thienopyrazole core often assembled via cyclization reactions. The introduction of a 3-chlorophenyl group likely involves Suzuki-Miyaura coupling or direct electrophilic substitution.
- Similarly, the target compound lacks explicit activity reports, highlighting a need for experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
